P(1),P(2)-bis(5'-adenosyl) triphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

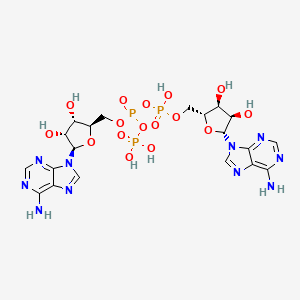

P(1),P(2)-bis(5'-adenosyl) triphosphate is a diadenosyl triphosphate having the two 5'-adenosyl residues attached at the P(1)- and P(2)-positions.

Wissenschaftliche Forschungsanwendungen

Biological Functions

The biological activity of P(1),P(2)-bis(5'-adenosyl) triphosphate includes:

- Apoptosis Induction : It interacts with proteins such as the fragile histidine triad protein, influencing apoptosis pathways without requiring catalytic activity.

- Cellular Signaling : The compound is involved in various signaling pathways that regulate cellular functions, including energy metabolism and cell proliferation.

Scientific Research Applications

This compound serves as a valuable research tool in several areas:

- Nucleotide Metabolism Studies : It is used to investigate the metabolism of nucleotides and their role in cellular processes.

- Protein Interaction Studies : The compound binds to various proteins involved in nucleotide metabolism and cellular signaling, providing insights into molecular interactions.

- Drug Development : Understanding its interactions can lead to the development of novel therapeutic agents targeting specific pathways involved in diseases such as cancer.

Apoptosis and Cancer Research

A study demonstrated that this compound can induce apoptosis in cancer cells by interacting with specific proteins. This interaction was shown to be critical for mediating cellular responses to stress and damage, highlighting its potential as a therapeutic target in cancer treatment .

Enzyme Activity Regulation

Research has shown that bis(5'-adenosyl)-triphosphatase, an enzyme that hydrolyzes P(1),P(3)-bis(5'-adenosyl) triphosphate to produce ADP and AMP, plays a role in purine metabolism and may be implicated in the development of lung cancers . Understanding this enzyme's activity can provide insights into metabolic pathways that are altered in cancerous cells.

Comparative Analysis with Related Compounds

The following table compares this compound with other similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| P(1),P(3)-bis(5'-adenosyl) triphosphate | Contains two adenosine residues linked at P1 and P3 positions | Different phosphodiester linkage affecting activity |

| Adenosine Triphosphate | A single adenosine linked to three phosphate groups | Primary energy currency in cells |

| Diadenosine Triphosphate | Two adenosines linked by a single phosphate group | Functions primarily as a signaling molecule |

This table illustrates the unique structural characteristics of this compound, particularly its distinct phosphodiester linkage which influences its biological functions and interactions within cellular systems.

Eigenschaften

Molekularformel |

C20H27N10O16P3 |

|---|---|

Molekulargewicht |

756.4 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |

InChI |

InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-48(38,39)46-49(40,45-47(35,36)37)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,38,39)(H2,21,23,25)(H2,22,24,26)(H2,35,36,37)/t7-,8-,11-,12-,13-,14-,19-,20-,49?/m1/s1 |

InChI-Schlüssel |

ARWCWVFBZSAGRB-UWWQKWQGSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)O)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)O)O)O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.